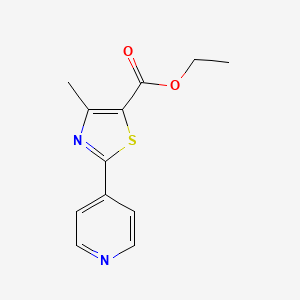

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

説明

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (CAS: 89401-54-7) is a heterocyclic compound with the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.31 g/mol . It features a thiazole core substituted with a methyl group at position 4, a pyridin-4-yl group at position 2, and an ethyl ester at position 3. This compound is synthesized via Hantzsch thiazole condensation, typically involving reactions of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and coupling with amines or hydrazines . Its structure enables diverse derivatization, making it a key intermediate in medicinal chemistry for developing anticancer, antifungal, and kinase-inhibiting agents .

特性

IUPAC Name |

ethyl 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZUWDDVYNEJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347211 | |

| Record name | Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89401-54-7 | |

| Record name | Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Key Intermediates

A common precursor is 4-methyl-thiazole-5-carboxylic acid ethyl ester, which serves as the scaffold for further functionalization. This ester can be synthesized or obtained commercially and then subjected to modifications to introduce the pyridinyl group.

Reduction to Hydroxymethyl Intermediate

The ethyl ester at the 5-position can be selectively reduced to the corresponding 4-methyl-5-hydroxymethyl-thiazole intermediate using sodium borohydride in the presence of aluminum chloride as a Lewis acid catalyst. This reaction is typically carried out in solvents such as monoglyme or tetrahydrofuran (THF) at temperatures ranging from -20 °C to 90 °C.

| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| NaBH4 + AlCl3 | Monoglyme | -10 to 25 | 4 hours | 55-60 | 97-98% |

This step converts the ester to the hydroxymethyl derivative, which is a key intermediate for further oxidation steps.

Oxidation to Formyl Derivative

The hydroxymethyl intermediate is then oxidized to the corresponding 4-methyl-5-formyl-thiazole using various oxidizing agents. Common oxidants include:

- Pyridinium chlorochromate (PCC)

- Sodium hypochlorite (NaOCl) in the presence of potassium bromide (KBr) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

- Jones reagent (CrO3/H2SO4)

The oxidation is typically performed in solvents such as dichloromethane or ethyl acetate at temperatures between -10 °C and 50 °C.

| Oxidizing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| PCC | Dichloromethane | 15-30 | 1-2 hours | ~60 | >99% |

| NaOCl + KBr + TEMPO | Dichloromethane | 0-2 | 1 hour | 72-76 | 97-98% |

The oxidation proceeds smoothly with high selectivity and yields, providing the aldehyde intermediate necessary for further functionalization.

Summary of Preparation Steps

| Step | Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Ester reduction to hydroxymethyl | NaBH4 + AlCl3, monoglyme, -10 to 25 °C | High yield, key intermediate |

| 2 | Hydroxymethyl oxidation to aldehyde | PCC or NaOCl + KBr + TEMPO, DCM, 0-30 °C | High purity aldehyde intermediate |

| 3 | Thiazole ring formation with pyridinyl | Hantzsch reaction with pyridinyl thioamide | Direct installation of pyridin-4-yl |

| 4 | Purification and crystallization | Recrystallization in methanol or similar | May involve partial transesterification |

Research Findings and Industrial Relevance

- The reduction-oxidation sequence for modifying the 5-position of the thiazole ring is well-established, providing high yields and purity suitable for pharmaceutical intermediates.

- The use of non-hazardous oxidants like NaOCl/TEMPO offers safer and scalable alternatives to chromium-based reagents.

- The Hantzsch reaction remains a cornerstone for constructing substituted thiazoles with pyridinyl groups, enabling structural diversity.

- The described methods have been applied in the synthesis of key intermediates for antibiotics such as Cefditoren pivoxil, demonstrating industrial viability.

化学反応の分析

Types of Reactions

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

科学的研究の応用

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pyridine-4-carbothioamide + Ethyl 2-chloro-acetyl-acetate | Reflux in absolute ethanol | ~74% |

| 2 | Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid + Ethanol | Esterification with sulfuric acid | Variable |

Chemistry

In the field of chemistry, Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions, facilitating the development of new compounds with tailored properties .

Biology

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. Studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties against various pathogens. For example, one study highlighted the synthesis of thiazole derivatives that showed promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

Medicine

In medicinal chemistry, this compound is explored for drug development due to its structural features that may interact with biological targets. Research indicates that thiazole-based compounds can inhibit specific enzymes related to cancer progression, making them candidates for further development as therapeutic agents .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.

- Anticancer Properties : In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. These findings support their development as anticancer drugs targeting specific pathways involved in tumor growth.

- Synthesis of Novel Derivatives : Researchers have synthesized various derivatives of this compound to explore their biological activities. One derivative demonstrated significant inhibition of cancer cell proliferation in preclinical models, highlighting the compound's therapeutic potential .

作用機序

The mechanism of action of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate with structurally analogous thiazole derivatives:

Challenges and Opportunities

生物活性

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 248.3 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, alongside a pyridine ring, contributing to its biological reactivity and solubility in various solvents.

Mode of Action

Thiazole derivatives, including this compound, interact with various biological targets through multiple bonding interactions. These interactions can lead to significant changes in enzyme activity and cell signaling pathways.

Biochemical Pathways

Research indicates that this compound affects several biochemical pathways by influencing enzyme activities involved in metabolic processes. It has been shown to interact with enzymes that alter their catalytic functions, potentially leading to therapeutic effects such as anti-inflammatory and analgesic activities.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various strains of bacteria and fungi, including both Gram-positive and Gram-negative bacteria as well as Candida albicans .

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Candida albicans | 10 |

This table summarizes the minimum inhibitory concentrations (MIC) observed for the compound against different microbial strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting specific cancer cell lines by disrupting mitotic processes through interaction with proteins like HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. In vitro studies revealed micromolar inhibition rates, suggesting it may induce multipolar mitotic spindles leading to cell death in centrosome-amplified cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study synthesized derivatives of this compound and tested their antimicrobial activity against various pathogens. The results indicated that modifications in the thiazole or pyridine moieties significantly influenced antimicrobial potency .

- Cancer Cell Studies : In another study, compounds similar to this compound were screened for their ability to inhibit HSET function in cancer cells. The findings highlighted a competitive inhibition mechanism with ATP, indicating potential for further development as anticancer agents .

- Biochemical Interactions : Detailed biochemical analyses have shown that this compound can alter gene expression profiles in treated cells, further supporting its role in modulating cellular functions through interaction with various biomolecules.

Q & A

Q. What are the common synthetic routes for Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate?

The compound is synthesized via cyclocondensation of precursors such as pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux. This method is analogous to the synthesis of structurally related thiazole carboxylates, where cyclization and esterification steps are critical for regioselectivity . Purification typically involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are employed to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the thiazole and pyridine ring systems. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if applicable) resolves stereochemical ambiguities .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated using thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for final quantification. Melting point analysis and elemental composition (CHNS) provide additional validation .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Molecular docking studies using Glide extra-precision (XP) mode (Schrödinger Suite) are employed to model interactions with targets like bacterial enzymes. Multiple ligand conformers are generated to account for flexibility, and binding energies are calculated using force fields like OPLS4 . Free-energy perturbation (FEP) or molecular dynamics (MD) simulations refine affinity predictions .

Q. How can structural contradictions in crystallographic data be resolved?

Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. Validate the structure with tools like PLATON (ADDSYM) to check for missed symmetry and CIF validation tools to ensure compliance with IUCr standards. Disordered regions are modeled using PART instructions and restrained refinement .

Q. What methodologies address discrepancies in observed vs. predicted biological activity?

Reproduce assays under standardized conditions (e.g., MIC for antimicrobial studies). Verify compound stability via stability-indicating HPLC and exclude degradation products. Cross-validate using orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. cell viability assays) .

Q. How is structure-activity relationship (SAR) studied for derivatives of this compound?

Systematic substitution at the pyridine or thiazole rings is performed (e.g., introducing electron-withdrawing groups at the 4-position of pyridine). Biological activity data are analyzed using multivariate regression or machine learning models to identify critical pharmacophores .

Q. What strategies optimize reaction yields in large-scale synthesis?

Employ Design of Experiments (DoE) to optimize parameters like solvent polarity (e.g., ethanol vs. THF), temperature, and catalyst loading. Continuous flow chemistry may enhance reproducibility and scalability for intermediates like thiazole-carbothioamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。